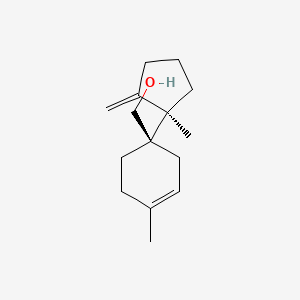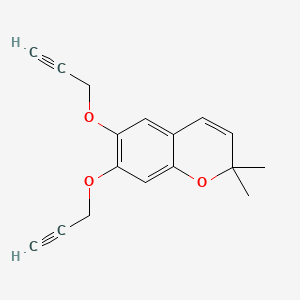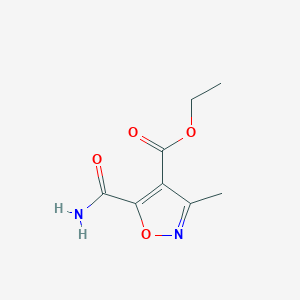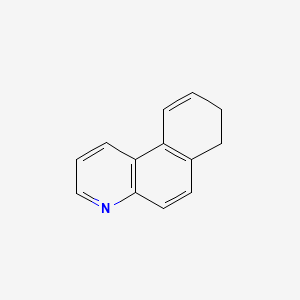
Benzo(f)quinoline, 7,8-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(f)quinoline, 7,8-dihydro- is an aza-polynuclear aromatic nitrogen heterocycle. It is a derivative of quinoline, characterized by the presence of a fused benzene ring and a nitrogen atom within the heterocyclic structure. This compound exhibits unique properties due to its extended π-π conjugation, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinoline, 7,8-dihydro- can be achieved through several methods:
Skraup Reaction: This traditional method involves the reaction of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene or arsenic acid.
Photochemical Cyclohydrogenation: This method involves the cyclization of trans-2-stilbazole derivatives under photochemical conditions.
Doebner-Von Miller Reaction: This reaction involves the condensation of 2-naphthylamine with 3,3-diethoxyprop-1-ene.
Industrial Production Methods
Industrial production of Benzo(f)quinoline, 7,8-dihydro- typically involves large-scale Skraup reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(f)quinoline, 7,8-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and other heterocyclic derivatives .
Aplicaciones Científicas De Investigación
Benzo(f)quinoline, 7,8-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and organic light-emitting devices (OLEDs).
Mecanismo De Acción
The mechanism of action of Benzo(f)quinoline, 7,8-dihydro- involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Benzo(f)quinoline, 7,8-dihydro- can be compared with other similar compounds such as quinoline, isoquinoline, and benzoquinoline:
Isoquinoline: Isoquinoline has a different arrangement of the nitrogen atom within the heterocyclic ring, leading to distinct chemical properties.
Benzoquinoline: Benzoquinoline is another derivative with different substitution patterns, affecting its biological activities.
Benzo(f)quinoline, 7,8-dihydro- stands out due to its unique structural features and diverse applications in various fields of research.
Propiedades
Número CAS |
103620-14-0 |
|---|---|
Fórmula molecular |
C13H11N |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
7,8-dihydrobenzo[f]quinoline |
InChI |
InChI=1S/C13H11N/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h2-3,5-9H,1,4H2 |
Clave InChI |
IMDYPQAJUHSRNO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C1)C3=C(C=C2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


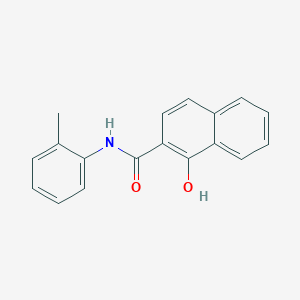
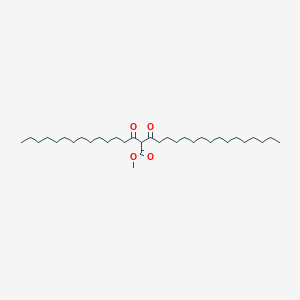


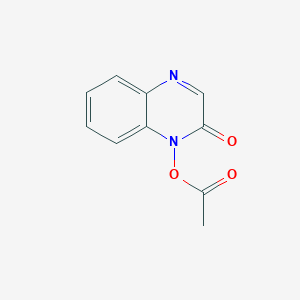
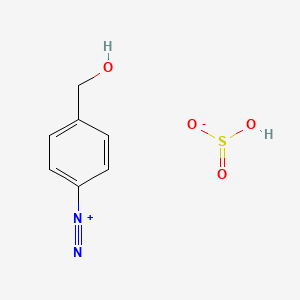
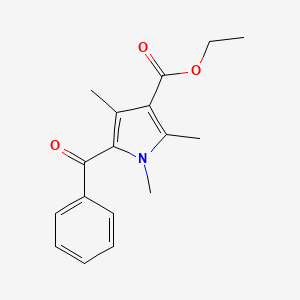
![2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid](/img/structure/B14335179.png)
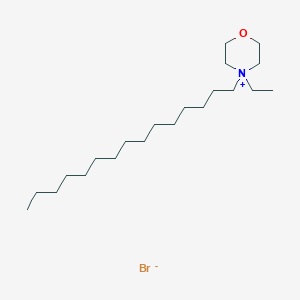
![3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B14335186.png)

